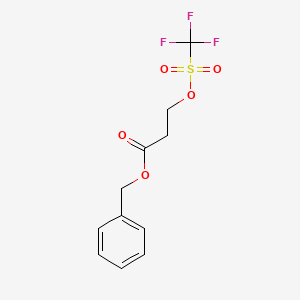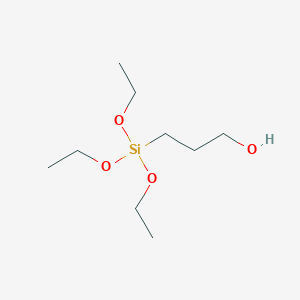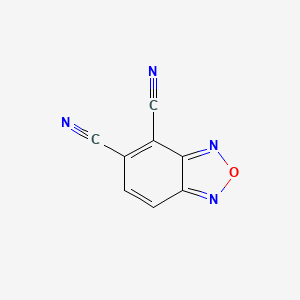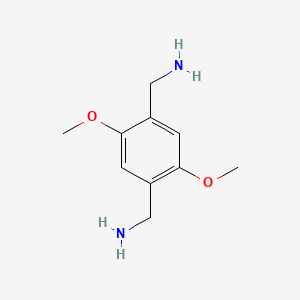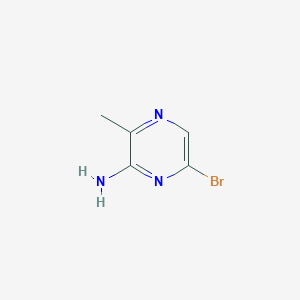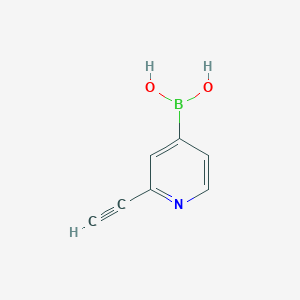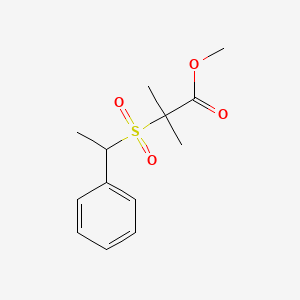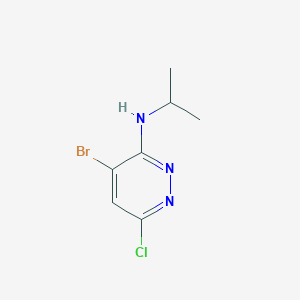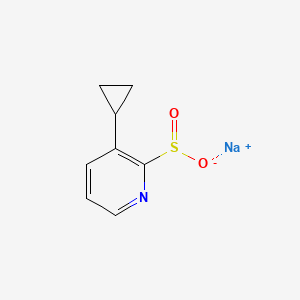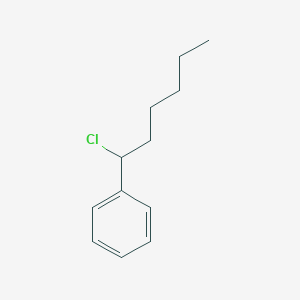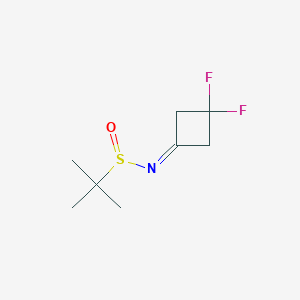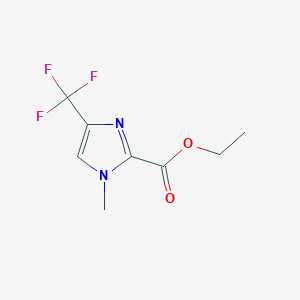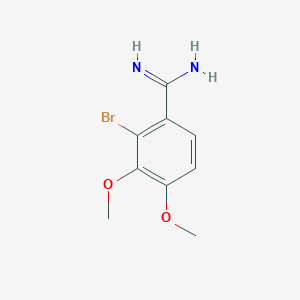
2-Bromo-3,4-dimethoxybenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-dimethoxybenzimidamide: is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an imidamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethoxybenzimidamide typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by the conversion of the resulting brominated aldehyde to the corresponding benzimidamide. One common method involves the use of bromine in a non-polar solvent to achieve electrophilic bromination of 3,4-dimethoxytoluene, followed by further reactions to introduce the imidamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3,4-dimethoxybenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-3,4-dimethoxybenzimidamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it useful in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-dimethoxybenzimidamide involves its interaction with molecular targets in biological systems. The bromine atom and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Bromo-3,4-dimethoxybenzaldehyde: A precursor in the synthesis of 2-Bromo-3,4-dimethoxybenzimidamide.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different applications.
4-Bromo-2,5-dimethoxyamphetamine: Another structurally related compound with distinct pharmacological properties.
Uniqueness: this compound is unique due to its combination of bromine and methoxy substituents on the benzene ring, along with the imidamide functional group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
2-bromo-3,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H3,11,12) |
Clé InChI |
NLHGZLBBKYSKSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=N)N)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


